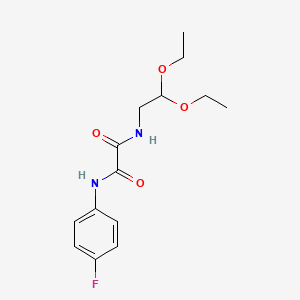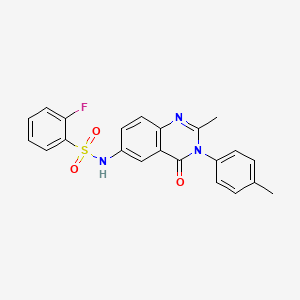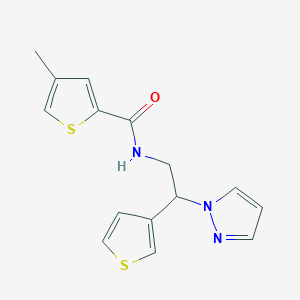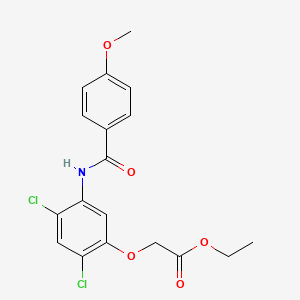
2-Bromo-5-(2-fluorobenzyloxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazine derivatives often involves multi-step reactions with various precursors and reagents. For instance, the synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine was achieved through a substitution reaction and ring buckling reaction starting from commercially available 2,3-dichloropyrazine . Similarly, 2-Bromo-5-(2-fluorobenzyloxy)pyrazine could be synthesized through a halogenation reaction followed by a nucleophilic substitution with a 2-fluorobenzyl alcohol derivative.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be further functionalized with various substituents. The presence of bromo and fluoro substituents in the compound of interest suggests potential for interactions such as hydrogen bonding or halogen bonding, which could influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
Pyrazine derivatives can undergo a variety of chemical reactions. For example, the synthesis of difunctionalized 3-pyrazolidinones from α-bromoenal and monosubstituted hydrazine involves a formal [3 + 2] annulation, which is catalyzed by an N-Heterocyclic Carbene (NHC) . The brominated trihalomethylenones discussed in another paper serve as precursors for various pyrazoles through cyclocondensation and nucleophilic substitution reactions . These reactions highlight the versatility of pyrazine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be influenced by their substituents. For instance, the photophysical properties of 2-pyrazoline derivatives were found to be structure-dependent, with emissions occurring between 310 nm and 370 nm . The introduction of halogen substituents such as bromo and fluoro groups can affect the compound's absorption and emission spectra, as well as its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
2-Bromo-5-(2-fluorobenzyloxy)pyrazine derivatives have been synthesized and evaluated as potent inhibitors of aldose reductase, a key enzyme involved in the management of diabetic complications. These derivatives exhibit significant in vitro inhibition of porcine lens aldose reductase and in vivo inhibition of sorbitol accumulation in diabetic rats, suggesting potential for clinical development in treating diabetes-related disorders (Negoro et al., 1998).
Antiproliferative Activity
Research on mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, including derivatives of this compound, demonstrates significant antiproliferative effects against various human tumor cell lines. These complexes show promise as potential therapeutic agents in the treatment of cancers such as ovarian and colorectal carcinoma (Sutradhar et al., 2017).
Antiviral Properties
Pyrazino-pyrazine derivatives, related to this compound, have shown effective antiviral activity against a range of viruses, including measles, influenza, and herpes simplex, indicating their potential use in developing antiviral therapies (Verini et al., 1975).
Synthesis and Characterization
Further research in the field has led to the synthesis and characterization of fluorinated benzothiazepines and pyrazolines based on 4-Bromo-2-fluorobenzaldehyde, which could open new avenues for the development of pharmaceuticals and materials with unique properties (Jagadhani et al., 2015).
Optoelectronic Applications
The synthesis of dipyrrolopyrazine (DPP) derivatives, involving regio-selective amination reactions of dihalo-pyrrolopyrazines, has been explored for potential applications in organic optoelectronic materials. These derivatives show promise for use in devices like organic light-emitting diodes and solar cells (Meti et al., 2017).
Corrosion Inhibition
Research on pyrazine derivatives, including those related to this compound, has revealed their potential as corrosion inhibitors for steel surfaces. These studies provide insights into the molecular interactions and properties that make these compounds effective for protecting metal surfaces from corrosion (Saha et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, “2-Bromo-5-(3-fluorobenzyloxy)pyrazine”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-bromo-5-[(2-fluorophenyl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXNZYWKXJFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3006617.png)
![3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B3006619.png)
![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B3006620.png)




amine hydrochloride](/img/no-structure.png)
![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)

![4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole](/img/structure/B3006630.png)
